molecular formula C23H29ClN2O3 B14981941 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B14981941
M. Wt: 416.9 g/mol
InChI Key: IZJNGRYIHMZORQ-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of phenoxy acetamides This compound is characterized by the presence of a chlorophenyl group, a morpholine ring, and a phenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a halogenation reaction, where a phenyl compound is treated with a chlorinating agent such as thionyl chloride.

    Morpholine Ring Introduction: The morpholine ring is incorporated via a nucleophilic substitution reaction, where the chlorophenyl intermediate reacts with morpholine under basic conditions.

    Phenoxy Acetamide Formation: The final step involves the coupling of the morpholine-containing intermediate with a phenoxy acetamide derivative. This is typically achieved through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound is believed to modulate biological pathways by binding to receptors or enzymes, thereby influencing cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy Acetamide Derivatives: Compounds with similar phenoxy acetamide structures but different substituents.

    Chlorophenyl Derivatives: Compounds containing the chlorophenyl group with varying functional groups.

    Morpholine Derivatives: Compounds featuring the morpholine ring with different side chains.

Uniqueness

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H29ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C23H29ClN2O3/c1-17(2)18-7-9-19(10-8-18)29-16-23(27)25-15-22(26-11-13-28-14-12-26)20-5-3-4-6-21(20)24/h3-10,17,22H,11-16H2,1-2H3,(H,25,27)

InChI Key

IZJNGRYIHMZORQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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